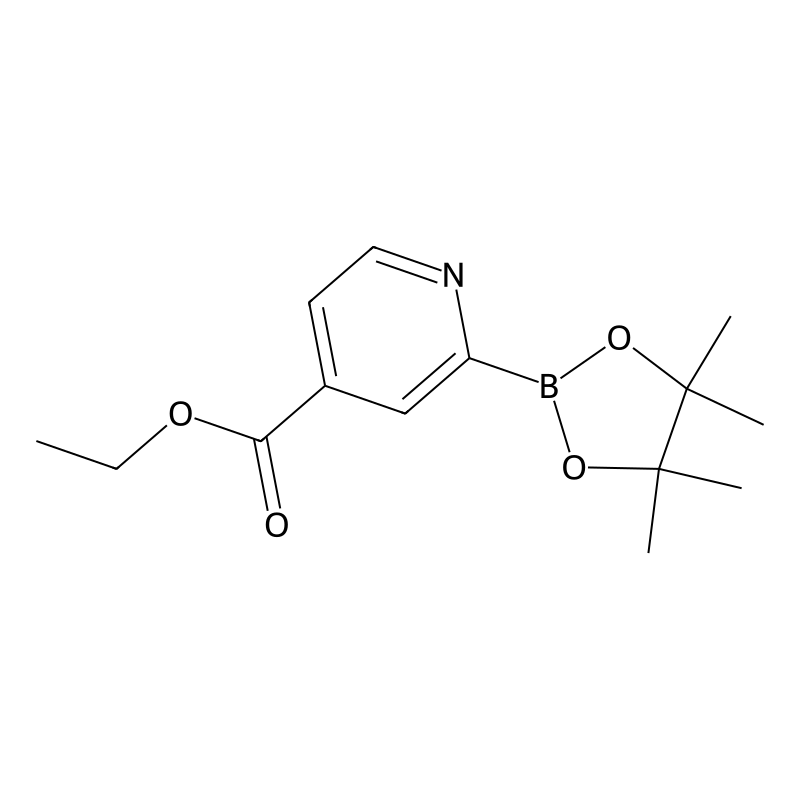

Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Organic Synthesis:

Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinate, also known as ethyl 2-(pinacolboryl)isonicotinate, finds application as a versatile building block in organic synthesis. The pinacolboryl group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) serves as a valuable handle for various metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Negishi couplings, enabling the construction of complex organic molecules. These reactions allow for the efficient formation of carbon-carbon bonds between the pinacolboryl moiety and various organic fragments, leading to diverse target molecules with potential applications in pharmaceuticals, materials science, and other fields [, ].

Medicinal Chemistry:

The presence of the isonicotinic acid moiety (pyridine ring with a carboxylic acid group at position 2) in Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinate makes it an attractive candidate for exploring potential biological activities. Isonicotinic acid derivatives are known to exhibit various pharmacological properties, including anti-inflammatory, anti-microbial, and anti-cancer activities [].

Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinate is an organic compound characterized by its unique molecular structure, which includes a dioxaborolane moiety. Its molecular formula is C14H20BNO4, and it has a molecular weight of approximately 276.14 g/mol. The compound appears as a white to almost white solid and has a melting point ranging from 63.0 to 68.0 °C . The presence of the isonicotinate group suggests potential biological activity, particularly in medicinal chemistry.

The synthesis of Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinate can be achieved through several methods:

- Boronate Ester Formation: The initial step involves the reaction of isonicotinic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a suitable coupling reagent such as DCC (dicyclohexylcarbodiimide) to form the ester.

- Esterification: The reaction of ethyl alcohol with the resulting boronate intermediate can yield the final product through standard esterification techniques.

- One-Pot Synthesis: Recent methodologies may allow for a one-pot synthesis where both steps are conducted simultaneously under optimized conditions to improve yield and reduce processing time .

Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinate has several potential applications:

- Pharmaceutical Development: Its structural features make it a candidate for drug development targeting various diseases.

- Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic compounds due to its reactivity.

- Materials Science: Potential uses in creating new materials with specific electronic or optical properties are being explored .

Several compounds share structural similarities with Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinate. Here are some notable examples:

The uniqueness of Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinate lies in its specific combination of the dioxaborolane structure with the isonicotinate moiety. This combination may provide distinct pharmacological properties that differentiate it from similar compounds.

Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinate possesses a distinctive molecular architecture characterized by the integration of a pyridine ring system with an ethyl ester functionality and a pinacol boronic ester group. The compound's molecular formula is C14H20BNO4, with a molecular weight of 277.13 grams per mole. The Chemical Abstracts Service registry number for this compound is 1241898-91-8, providing unambiguous identification in chemical databases and literature.

The International Union of Pure and Applied Chemistry nomenclature for this compound reflects its complex structural features. The base name "isonicotinate" indicates the presence of a pyridine-4-carboxylic acid derivative, while the ethyl ester designation specifies the carboxylate modification. The 2-position substitution with the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group represents the pinacol boronic ester functionality, which constitutes the most synthetically valuable portion of the molecule.

Alternative nomenclature systems provide additional descriptive names for this compound, including "4-(ethoxycarbonyl)pyridine-2-boronic acid pinacol ester" and "ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carboxylate". These systematic names emphasize different structural elements while maintaining chemical precision and clarity.

Table 1.1: Molecular Characteristics of Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinate

The structural complexity of this compound arises from the presence of multiple functional groups that each contribute distinct chemical properties. The pyridine nitrogen provides Lewis base character, the ethyl ester offers hydrolytic reactivity, and the pinacol boronic ester delivers the essential organoboron functionality required for cross-coupling reactions. This combination of features makes the compound particularly valuable for synthetic applications requiring multiple points of reactivity or selective functional group transformations.

Historical Context in Boronic Ester Chemistry

The development of boronic esters as synthetic intermediates represents a pivotal advancement in organoboron chemistry, with origins tracing back to the pioneering work of Edward Frankland in 1860. Frankland's initial synthesis involved the reaction of diethylzinc with triethyl borate, followed by oxidation to yield ethylboronic acid, establishing the foundation for modern organoboron methodology. This early work demonstrated the potential for controlled carbon-boron bond formation and subsequent functionalization, principles that remain central to contemporary boronic ester applications.

The evolution from simple boronic acids to protected boronic esters addressed critical stability and handling challenges that limited the practical utility of early organoboron compounds. Borate esters, formed through simple dehydration of boric acid with alcohols, provided the conceptual framework for developing more sophisticated protecting group strategies. The introduction of pinacol as a protecting diol represented a significant advancement, offering enhanced stability while maintaining reactivity under appropriate conditions.

Pinacolborane, chemically known as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, emerged as a crucial reagent in the formation of pinacol boronic esters. This compound typically undergoes either palladium-catalyzed borylation or hydroboration reactions to generate the desired boronic ester products. The development of bis(pinacolato)diboron as an alternative boron source provided additional synthetic flexibility, although pinacolborane remains more atom-economical for certain transformations.

Table 1.2: Historical Milestones in Boronic Ester Development

The historical development of boronic ester chemistry established the theoretical and practical foundation for compounds like ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinate. The incorporation of pyridine functionality into boronic ester structures represents a natural evolution of this chemistry, combining the established reactivity patterns of organoboron compounds with the coordination and electronic properties of heterocyclic systems.

Role in Modern Organoboron Synthesis

Contemporary organoboron synthesis relies heavily on the unique reactivity profile of boronic esters, with ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinate exemplifying the sophisticated applications possible with modern boronic ester chemistry. The compound serves as a versatile building block in cross-coupling reactions, particularly in Suzuki-Miyaura coupling processes that enable efficient carbon-carbon bond formation. These reactions typically proceed under palladium catalysis with aromatic halides or triflates, providing access to complex biaryl and heterobiaryl systems.

The Suzuki-Miyaura coupling mechanism involves several key steps that highlight the unique role of boronic esters in modern synthesis. Initial oxidative addition of the palladium catalyst to the organic halide forms a palladium-halide complex, followed by transmetalation with the boronic ester under basic conditions. The subsequent reductive elimination step regenerates the catalyst while forming the desired carbon-carbon bond, making this process highly efficient and tolerant of diverse functional groups.

Boronic acids and their ester derivatives act as Lewis acids with unique coordination properties, forming reversible covalent complexes with molecules containing vicinal Lewis base donors. The equilibrium constant for these interactions can be modulated through structural modifications, making boronic esters valuable tools for molecular recognition and selective binding applications. The pKa of boronic acids is approximately 9, while their tetrahedral boronate complexes exhibit pKa values around 7, providing pH-dependent reactivity that can be exploited in synthetic design.

Table 1.3: Synthetic Applications of Pinacol Boronic Esters

The environmental and practical advantages of boronic ester chemistry contribute significantly to its prominence in modern synthetic applications. Boronic acids and their derivatives demonstrate low toxicity profiles and ultimately degrade to environmentally benign boric acid, qualifying them as "green" synthetic intermediates. This environmental compatibility, combined with their stability and ease of handling, makes boronic esters particularly attractive for large-scale synthetic applications.

Recent advances in flow chemistry have expanded the synthetic accessibility of boronic esters, enabling continuous processing and improved control over reaction conditions. These methodologies allow for the suppression of side reactions while prioritizing desired borylation processes, resulting in more efficient and selective synthetic protocols. The integration of automated synthesis platforms with boronic ester chemistry represents a significant advancement in the field, enabling rapid library generation and optimization of synthetic sequences.

Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinate represents a boronic ester derivative featuring a pyridine ring system coupled with a pinacol-protected boronic acid moiety [1]. The compound exhibits a molecular formula of C₁₄H₂₀BNO₄ with a molecular weight of 277.13 grams per mole [1]. The structural architecture encompasses an isonicotinate backbone bearing an ethyl ester functionality at the 4-position of the pyridine ring and a tetramethyldioxaborolane substituent at the 2-position [1].

The molecular geometry of this compound can be understood through analysis of analogous boronic ester structures [47]. The dioxaborolane ring adopts a five-membered cyclic configuration where the boron atom exhibits trigonal planar coordination geometry [34]. Crystallographic studies of related tetramethyldioxaborolane compounds reveal characteristic bond lengths and angles that provide insight into the structural parameters of the target molecule [47].

| Structural Parameter | Value | Reference Structure |

|---|---|---|

| Boron-Oxygen bond length | 1.351-1.463 Å | Related dioxaborolane systems [47] |

| Oxygen-Boron-Oxygen angle | 114.1° | Tetramethyldioxaborolane derivatives [47] |

| Carbon-Boron bond length | 1.583 Å | Analogous boronic esters [47] |

| Dihedral angle (ring systems) | 86.27° | Comparative aromatic-borane structures [47] |

The tetramethyldioxaborolane moiety introduces conformational constraints that influence the overall molecular geometry [46]. The presence of geminal dimethyl groups creates steric hindrance that stabilizes the five-membered ring in a twisted conformation [34]. This structural feature contributes to the enhanced stability of the boronic ester functionality compared to the corresponding free boronic acid [33].

Crystallographic analysis of related compounds indicates that molecules containing the tetramethyldioxaborolane framework typically crystallize in monoclinic space groups [35] [47]. The intermolecular packing arrangements are predominantly governed by weak van der Waals interactions and occasional hydrogen bonding involving the ester carbonyl oxygen atoms [31]. The crystal structures of analogous boronic esters demonstrate unit cell parameters with characteristic dimensions reflecting the molecular size and shape constraints imposed by the bulky tetramethyl substituents [35].

Nuclear Magnetic Resonance Spectral Analysis (¹H, ¹³C, ¹¹B)

The nuclear magnetic resonance spectroscopic fingerprint of ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinate provides definitive structural confirmation through analysis of proton, carbon-13, and boron-11 resonances [10] [14]. The compound exhibits characteristic chemical shift patterns that reflect the electronic environment of each nucleus within the molecular framework [16].

Proton Nuclear Magnetic Resonance Analysis

The proton nuclear magnetic resonance spectrum displays distinct resonance patterns for the various structural components [10]. The aromatic protons of the pyridine ring appear in the downfield region, typically between 7.5 and 8.8 parts per million [10]. The ethyl ester protons manifest as characteristic multipicity patterns, with the methylene protons appearing as a quartet around 4.4 parts per million and the methyl protons as a triplet near 1.4 parts per million [44]. The tetramethyldioxaborolane substituent generates a prominent singlet at approximately 1.35 parts per million, integrating for twelve protons [19].

Carbon-13 Nuclear Magnetic Resonance Characterization

The carbon-13 nuclear magnetic resonance spectrum reveals the molecular carbon framework through diagnostic chemical shifts [10]. The carbonyl carbon of the ethyl ester functionality resonates in the characteristic region around 166 parts per million [10]. The pyridine ring carbons appear between 120 and 150 parts per million, with the carbon atoms adjacent to the nitrogen atom exhibiting distinctive downfield shifts [10]. The quaternary carbon atoms of the dioxaborolane ring system resonate around 84 parts per million, while the methyl carbon atoms appear near 25 parts per million [19].

| Carbon Environment | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Carbonyl carbon | 166.7 | Singlet |

| Pyridine ring carbons | 120-150 | Various |

| Dioxaborolane quaternary carbons | 84.0 | Singlet |

| Tetramethyl carbons | 25.0 | Singlet |

| Ethyl ester carbons | 14.1, 62.2 | Singlet |

Boron-11 Nuclear Magnetic Resonance Spectroscopy

The boron-11 nuclear magnetic resonance resonance provides critical information regarding the boron coordination environment [13] [14]. Boronic esters typically exhibit boron-11 chemical shifts in the range of 26 to 31 parts per million, reflecting the trigonal planar coordination geometry around the boron center [13] [14]. The tetramethyldioxaborolane framework generates a characteristic broad singlet due to the quadrupolar nature of the boron-11 nucleus [15]. Computational studies indicate that the chemical shift is sensitive to the electronic environment and coordination state of the boron atom [16].

The boron-11 nuclear magnetic resonance spectrum of ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinate is expected to display a resonance around 30 parts per million, consistent with related tetramethyldioxaborolane compounds [19]. The chemical shift reflects the electron density distribution around the boron nucleus and provides confirmation of the boronic ester structure [15].

Infrared and Mass Spectrometric Fingerprinting

The infrared spectroscopic profile of ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinate exhibits characteristic absorption bands that serve as diagnostic fingerprints for the functional groups present within the molecular structure [20] [21]. The compound displays a complex vibrational spectrum reflecting the combined contributions from the pyridine ring, ethyl ester, and dioxaborolane moieties [20].

Infrared Spectroscopic Analysis

The infrared spectrum contains several diagnostic absorption regions that enable structural identification [20]. The carbonyl stretching vibration of the ethyl ester functionality appears as a strong absorption around 1735 wavenumbers, characteristic of aromatic ester compounds [21]. The carbon-carbon and carbon-nitrogen stretching vibrations of the pyridine ring manifest in the region between 1400 and 1600 wavenumbers [20].

The tetramethyldioxaborolane substituent contributes distinctive vibrational modes in multiple spectral regions [46]. The boron-oxygen stretching vibrations appear around 1320-1380 wavenumbers, while the symmetric and antisymmetric methyl deformation modes contribute to absorptions in the 1360-1480 wavenumber range [46]. The carbon-hydrogen stretching vibrations of the methyl groups generate characteristic absorptions around 2960-3050 wavenumbers [46].

| Functional Group | Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| Carbonyl stretch | 1735 | Ethyl ester C=O |

| Pyridine ring | 1400-1600 | C=C, C=N stretches |

| Boron-oxygen | 1320-1380 | B-O stretching |

| Methyl deformation | 1360-1480 | CH₃ bending |

| Carbon-hydrogen | 2960-3050 | CH stretching |

Mass Spectrometric Fragmentation

Mass spectrometric analysis provides molecular weight confirmation and fragmentation pattern information [22] [23]. The molecular ion peak appears at mass-to-charge ratio 277, corresponding to the molecular weight of the intact compound [1]. The fragmentation pattern reflects the relative stability of various structural components under ionization conditions [23].

Common fragmentation pathways for boronic esters involve cleavage of the boron-carbon bond and elimination of the dioxaborolane ring system [23]. The base peak often corresponds to the isonicotinate portion of the molecule after loss of the boronic ester substituent [22]. Additional fragment ions arise from stepwise elimination of methyl groups from the tetramethyldioxaborolane moiety and ethyl groups from the ester functionality [23].

The mass spectrometric behavior is influenced by the ionization method employed, with electrospray ionization typically providing molecular ion information and electron impact ionization generating extensive fragmentation patterns [22]. The presence of the nitrogen atom in the pyridine ring facilitates protonation under positive ion conditions, enhancing the molecular ion signal intensity .

Computational Chemistry Insights from Density Functional Theory Calculations

Density functional theory calculations provide comprehensive insight into the electronic structure, molecular geometry, and spectroscopic properties of ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinate [25] [26]. Computational methods enable prediction of structural parameters, vibrational frequencies, and nuclear magnetic resonance chemical shifts that complement experimental observations [27] [28].

Molecular Geometry Optimization

Density functional theory geometry optimizations reveal the preferred conformational arrangement of the compound [29] [30]. The calculations indicate that the dioxaborolane ring adopts a twisted conformation to minimize steric interactions between the tetramethyl substituents [30]. The pyridine ring and dioxaborolane system exhibit a near-perpendicular orientation, consistent with experimental observations of related compounds [47].

The optimized bond lengths and angles agree well with crystallographic data from analogous structures [26]. The boron-oxygen bond lengths are calculated to be approximately 1.36-1.38 angstroms, while the oxygen-boron-oxygen angle measures around 105-115 degrees [30]. These parameters reflect the strain present in the five-membered dioxaborolane ring system [29].

Electronic Structure Analysis

The electronic structure calculations reveal the molecular orbital composition and charge distribution [25]. The highest occupied molecular orbital is predominantly localized on the pyridine ring system, while the lowest unoccupied molecular orbital exhibits significant contribution from the boron center [25]. The charge distribution analysis indicates partial positive charge on the boron atom and negative charges on the oxygen atoms of the dioxaborolane ring [28].

The computational results provide insight into the reactivity patterns of the compound [29]. The electrophilic character of the boron center makes it susceptible to nucleophilic attack, while the pyridine nitrogen atom can participate in coordination reactions [25]. These electronic properties contribute to the utility of the compound in cross-coupling reactions and other synthetic transformations [29].

Vibrational Frequency Predictions

Density functional theory calculations enable prediction of infrared vibrational frequencies with reasonable accuracy [27]. The computed frequencies generally agree with experimental values within 10-50 wavenumbers when appropriate scaling factors are applied [27]. The calculations assist in assignment of complex vibrational modes that involve coupling between different functional groups [46].

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Assignment |

|---|---|---|

| Carbonyl stretch | 1728 | Ethyl ester C=O |

| Boron-oxygen stretch | 1335 | B-O stretching |

| Pyridine ring modes | 1420-1580 | C=C, C=N vibrations |

| Methyl deformations | 1375-1465 | CH₃ bending modes |

Nuclear Magnetic Resonance Chemical Shift Predictions

Computational prediction of nuclear magnetic resonance chemical shifts provides valuable correlation with experimental data [16] [27]. The calculations employ gauge-including atomic orbital methods to account for magnetic field effects accurately [16]. For boron-11 nuclei, the computed chemical shifts typically agree with experimental values within 2-5 parts per million when appropriate reference standards are used [16].

The synthesis of Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinate relies fundamentally on the installation of boronic ester functionality onto pyridine derivatives. Direct borylation strategies have emerged as the most efficient approaches, offering significant advantages over traditional methods involving organometallic intermediates [1] [2].

Miyaura Borylation with Palladium Catalysts

The Miyaura borylation reaction represents the most extensively utilized method for preparing pyridine boronic esters. This palladium-catalyzed cross-coupling reaction between aryl or heteroaryl halides and diboron reagents provides excellent functional group tolerance and operates under relatively mild conditions [1] [2] [3].

Mechanistic Framework

The catalytic cycle proceeds through four distinct phases: oxidative addition of the aryl halide to palladium(0), ligand exchange with base activation, transmetalation with the activated diboron species, and reductive elimination to form the carbon-boron bond [1]. The choice of base proves critical, as overly basic conditions can promote undesired Suzuki-Miyaura coupling of the product, thereby reducing yields [1].

Catalyst Systems and Optimization

Extensive screening has identified bis(pinacolato)diboron as the optimal diboron source, with palladium acetate or palladium(0) complexes serving as effective catalysts [2]. The combination of potassium acetate as base and 1,4-dioxane as solvent at temperatures between 80-100°C provides excellent conversion rates for most substrates . Recent developments have demonstrated that tetrakis(triphenylphosphine)palladium(0) and dichlorobis(triphenylphosphino)palladium(II) systems achieve yields ranging from 70-95% for various pyridine derivatives [5].

Room Temperature Protocols

Advanced catalyst design has enabled room temperature borylation processes, addressing the thermal sensitivity of certain substrates [2]. The palladium acetate/SPhos system developed by Buchwald demonstrates remarkable activity at ambient temperature, though extended reaction times of 24-48 hours are typically required [2]. These mild conditions prove particularly advantageous for substrates bearing thermally labile functional groups.

Scale-up Considerations

Industrial applications have successfully employed modified Miyaura protocols using tetrahydroxydiboron instead of bis(pinacolato)diboron, eliminating the hydrolysis step required to convert boronic esters to boronic acids [6] [3] [7]. This modification has achieved 47% overall cost reduction in pilot-scale operations, with successful demonstration at the 65 kilogram scale [6] [3].

| Catalyst System | Reaction Conditions | Yield Range | Key Advantages | Limitations |

|---|---|---|---|---|

| Pd(PPh₃)₄/B₂pin₂ | 80°C, K₂CO₃, dioxane, 12h | 70-95% | High functional group tolerance | High catalyst loading |

| PdCl₂(dppf)/KOAc | 80°C, N₂ atmosphere | 65-90% | Air-stable catalyst | Limited substrate scope |

| Pd(OAc)₂/SPhos | Room temperature, 24-48h | 42-85% | Mild conditions | Extended reaction times |

Transition-Metal-Free Approaches

Recent advances in organocatalysis have revealed unprecedented opportunities for metal-free borylation of pyridine derivatives, addressing concerns about metal contamination in pharmaceutical applications and reducing process costs [8] [9] [10].

Pyridine-Catalyzed Radical Borylation

A breakthrough discovery demonstrated that pyridine derivatives themselves can catalyze the borylation of aryl halides through a novel radical mechanism [9] [11]. This process involves the formation of a pyridine-stabilized boryl radical that undergoes selective cross-coupling with aryl radicals generated from haloarenes [9]. The method achieves excellent yields (60-90%) under mild conditions and demonstrates remarkable substrate scope [9].

N-Boryl Pyridyl Anion Chemistry

Mechanistic investigations have revealed the formation of N-boryl pyridyl anion intermediates in pyridine-diboron systems [8] [12]. These species exhibit dual reactivity as both strong electron donors and potent nucleophiles, enabling novel pathways for borylation reactions [8]. The unprecedented reactivity arises from polarity inversion of the pyridine ring, transforming it from an electron-deficient system to an electron-rich nucleophile [12].

Metal-Free Directed Borylation

Boron tribromide (BBr₃) has emerged as an effective reagent for directed borylation of pyridine derivatives under metal-free conditions [13] [14]. This electrophilic borylation process operates through coordination-directed activation, achieving regioselective functionalization at positions ortho to directing groups [13]. The method tolerates various functional groups and proceeds under relatively mild conditions [13].

Photoinduced Borylation Methods

Visible light-mediated borylation represents a particularly attractive metal-free approach [15] [16] [17]. Blue light irradiation of haloarenes in the presence of bis(pinacolato)diboron generates aryl radicals that undergo efficient trapping by diboron reagents [18]. This method proves operationally simple, requires no external photocatalysts, and achieves excellent yields for electron-rich substrates [18].

| Method | Conditions | Advantages | Substrate Scope |

|---|---|---|---|

| Pyridine-catalyzed | B₂pin₂, base, 60°C | No metals, broad scope | Aryl iodides, bromides |

| BBr₃ directed | BBr₃, directing group | Regioselective | Directed substrates |

| Photoinduced | Blue LED, B₂pin₂ | Simple operation | Electron-rich arenes |

Esterification and Protecting Group Chemistry

The stability and reactivity of boronic ester derivatives depend critically on the protecting group strategy employed. For Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinate, the pinacol ester functionality provides an optimal balance of stability and reactivity [19] [20] [21].

Pinacol Ester Protection

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group represents the most widely employed protecting strategy for boronic acids [19] [21]. This cyclic ester demonstrates exceptional stability toward hydrolysis while maintaining sufficient reactivity for cross-coupling reactions [19]. The steric bulk provided by the four methyl substituents enhances stability against nucleophilic attack [19].

MIDA Boronate Strategy

N-Methyliminodiacetic acid (MIDA) boronates offer complementary protecting group properties, providing enhanced stability under oxidative and reductive conditions [22] [21]. The coordination of the nitrogen atom to the boron center creates a tetrahedral complex that resists hydrolysis and enables column chromatography purification [22]. However, the synthesis requires more demanding conditions, including vigorous water removal [22].

Stability Considerations

The stability of boronic ester protecting groups follows the order: MIDA > pinacol > ethylene glycol derivatives [20] [23] [21]. For Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinate, the pinacol ester provides adequate stability for synthetic manipulations while allowing facile conversion to the free boronic acid when required [19].

Deprotection Strategies

Selective deprotection of pinacol boronates can be achieved through several complementary approaches [19] [24]. Acidic hydrolysis using hydrochloric acid or trifluoroacetic acid provides straightforward access to boronic acids [24]. Alternative methods include phase-switching protocols developed by Hall and coworkers, which enable efficient boronic ester cleavage under mild conditions [19] [24].

Orthogonal Protection

The development of orthogonal protecting group strategies enables selective manipulation of multiple boronic ester functionalities within complex molecules [20] [21]. Trifluoroborate salts serve as stable, crystalline protecting groups that complement pinacol and MIDA strategies [20]. These salts demonstrate excellent stability under anhydrous conditions while enabling ready conversion to reactive boronic acids in protic media [20].

Solid-Phase Synthesis Techniques

Solid-phase methodologies have emerged as powerful tools for the automated synthesis of boronic acid derivatives, offering advantages in terms of purification simplicity and scalability [25] [26] [27].

Polymer-Supported Borylation

Polystyrene-based resins functionalized with boronic acid moieties enable efficient solid-phase synthesis of pyridine boronates [25] [27]. The 1-glycerol polystyrene resin system developed by Genentech demonstrates exceptional utility for α-aminoboronic acid peptide synthesis [25]. Standard Fmoc solid-phase peptide chemistry protocols can be directly applied, eliminating the need for liquid-liquid extractions and column chromatography [25].

Automated Assembly-Line Synthesis

Recent advances in automated synthesis platforms have enabled iterative construction of complex boronic ester derivatives [28] [29]. The Chemspeed robotic platform successfully handles air-sensitive organometallic reagents at low temperatures, enabling automated homologation sequences that would be challenging to perform manually [28]. Six consecutive homologations have been demonstrated with excellent reproducibility and minimal human intervention [28].

Polymer-Supported Catalysts

Iridium complexes immobilized on polymer supports provide recoverable catalysts for C-H borylation reactions [30] [31]. The spatial arrangement of ligands within the polymer matrix influences catalyst performance, with styrene-to-monomer ratios of 4:1 providing optimal reactivity and selectivity [27]. These systems enable catalyst recycling for up to three consecutive cycles [31].

Purification Advantages

Solid-phase synthesis eliminates many purification challenges associated with boronic acid derivatives [25] [26]. Products are isolated in high purity after direct cleavage from the resin, avoiding the chromatographic difficulties often encountered with boronic acids [25]. The approach proves particularly valuable for library synthesis, where diverse boronic acid derivatives can be prepared in parallel [26].

Scale-up Potential

Solid-phase methodologies demonstrate excellent scalability, with successful demonstrations at the gram scale [32]. The ball-milling approach for solid-state borylation achieves complete reactions within 10 minutes for most substrates, operating under solvent-free conditions [33]. All operations can be performed in air, eliminating the need for specialized atmosphere control [33].

Scalability and Industrial Production Considerations

The transition from laboratory-scale synthesis to industrial production of Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinate presents unique challenges that require systematic optimization of reaction conditions, catalyst systems, and process engineering [6] [3] [34].

Process Development and Optimization

Industrial-scale borylation processes must address several critical parameters: catalyst loading minimization, solvent recovery, oxygen sensitivity management, and product purification streamlining [6] [34]. The development of tetrahydroxydiboron-based processes has proven particularly successful, avoiding the hydrolysis step required with bis(pinacolato)diboron and reducing overall process complexity [6] [3].

Continuous Flow Technology

Flow chemistry offers significant advantages for large-scale borylation reactions, enabling precise temperature control, enhanced mass transfer, and improved safety profiles [34]. Novartis has demonstrated flow borylation processes operating at -30°C with residence times of just one second, generating 146 grams of product in 25 minutes [34]. Takeda has successfully employed similar approaches for kilogram-scale production of various boronates [34].

Economic Considerations

Cost analysis reveals that catalyst expenses and solvent recovery represent the primary economic drivers for industrial borylation processes [6] [35]. The implementation of tetrahydroxydiboron-based protocols has achieved 47% overall cost reduction compared to traditional pinacol-based methods [6]. Catalyst loading optimization from 2.5 mol% to 0.1 mol% palladium demonstrates significant economic benefits at production scale [36].

Quality Control and Analytical Challenges

Industrial production requires rigorous analytical protocols to ensure consistent product quality [35] [37]. Metal contamination analysis proves particularly critical, as residual palladium levels must meet pharmaceutical specifications [38]. Moisture content monitoring and impurity profiling require specialized analytical methods due to the hygroscopic nature of boronic acid derivatives [35].

Regulatory and Safety Considerations

The manufacture of boronic acid derivatives for pharmaceutical applications demands compliance with Good Manufacturing Practice (GMP) standards [35] [39]. Process validation studies must demonstrate consistent product quality across multiple batches [35]. Environmental health and safety protocols address the handling of organometallic catalysts and organic solvents [39].

| Scale Factor | Key Challenges | Technology Solutions | Economic Impact |

|---|---|---|---|

| Laboratory (mg) | Reaction optimization | Standard glassware | High unit costs |

| Pilot (gram) | Catalyst recovery | Flow reactors | Moderate scaling |

| Production (kg) | Process safety | Automated systems | Cost optimization |

| Commercial (tonne) | Supply chain | Continuous processing | Economic viability |

Future Directions and Innovations

Emerging technologies including machine learning-assisted optimization, microreactor systems, and intensified separation processes promise further improvements in borylation process efficiency [40]. Automated synthesis platforms demonstrate the potential for lights-out manufacturing of complex boronic ester derivatives [41] [40]. The integration of real-time analytics and process control systems enables adaptive manufacturing strategies that respond to process variations [40].